Synthetic Yield Comparison: Reductive Hydration of 1-Ethynyl-4,5-dimethyl-2-nitrobenzene
In a head-to-head comparison of reducing agents for the one-pot conversion of 1-ethynyl-4,5-dimethyl-2-nitrobenzene to 1-(2-amino-4,5-dimethylphenyl)ethanone, Fe/HCl provided the highest yield (73%), outperforming Zn/HCl (66%) and SnCl₂ (63%) . This quantitative yield data enables informed selection of synthetic route when preparing this specific compound.
| Evidence Dimension | Isolated yield of 1-(2-amino-4,5-dimethylphenyl)ethanone |
|---|---|
| Target Compound Data | 73% (Fe/HCl), 66% (Zn/HCl), 63% (SnCl₂) |
| Comparator Or Baseline | Same substrate (1-ethynyl-4,5-dimethyl-2-nitrobenzene) with different reducing agents |
| Quantified Difference | Fe/HCl yields 10 percentage points higher than SnCl₂; 7 percentage points higher than Zn/HCl |
| Conditions | One-pot reductive hydration of 1-ethynyl-4,5-dimethyl-2-nitrobenzene; reducing agents: Fe/HCl, Zn/HCl, SnCl₂ |
Why This Matters
Selection of the optimal reducing agent directly impacts synthetic efficiency and cost for procurement of this compound.
